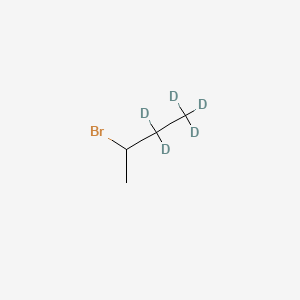

2-Bromobutane-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9Br |

|---|---|

Molecular Weight |

142.05 g/mol |

IUPAC Name |

3-bromo-1,1,1,2,2-pentadeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2 |

InChI Key |

UPSXAPQYNGXVBF-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)Br |

Canonical SMILES |

CCC(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromobutane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Bromobutane-d5. Due to the limited availability of specific experimental data for the deuterated species, this document presents the known physical properties of its non-deuterated counterpart, 2-Bromobutane, as a reference. It further details the standard experimental protocols for determining these properties and for ascertaining isotopic purity, a critical parameter for deuterated compounds.

Quantitative Data Summary

The physical properties of 2-Bromobutane are well-documented. These values serve as a baseline for estimating the properties of this compound. Deuteration typically leads to a slight increase in molecular weight, density, boiling point, and refractive index compared to the non-deuterated analogue.

| Physical Property | 2-Bromobutane (Non-deuterated) | This compound (Deuterated) |

| CAS Number | 78-76-2[1][2] | 304700-80-9[3] |

| Molecular Formula | C4H9Br[4] | C4D5H4Br[3] |

| Molecular Weight | 137.02 g/mol [1][5] | 142.049 g/mol [3] |

| Appearance | Colorless to pale-yellow liquid with a pleasant odor.[4][6][7] | Expected to be a colorless liquid |

| Boiling Point | 91 °C[1][8] | Data not available |

| Melting Point | -112 °C[2][4] | Data not available |

| Density | 1.255 g/mL at 25 °C[1][8] | Data not available |

| Refractive Index | n20/D 1.437[1] | Data not available |

| Solubility | Insoluble in water.[4] Miscible with alcohol and ether.[9] | Expected to be insoluble in water |

| Isotopic Purity | Not Applicable | >97% is generally expected for commercially available deuterated compounds.[10] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These are standard procedures applicable to the characterization of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Isotopic Purity

Isotopic purity is a measure of the percentage of the compound that contains the desired isotope (deuterium in this case).

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique can be used to determine the degree of deuteration by observing the reduction in the intensity of proton signals at the sites of deuteration.[11] The isotopic purity is calculated by comparing the integration of the residual proton signals in the deuterated compound to the corresponding signals in a non-deuterated standard.

-

²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing a more direct measure of the presence and location of deuterium atoms in the molecule. It is particularly useful for highly deuterated compounds where residual proton signals may be too weak for accurate quantification.[12]

Methodology 2: Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer and ionized.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Isotopic Distribution: The mass spectrum will show a distribution of ions corresponding to molecules with different numbers of deuterium atoms.

-

Purity Calculation: The isotopic purity is determined by comparing the relative abundance of the ion peak corresponding to the fully deuterated molecule to the peaks of partially deuterated or non-deuterated molecules.[13][14] High-resolution mass spectrometry can provide accurate mass measurements to resolve and quantify the different isotopologues.[13]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows for the characterization of this compound.

References

- 1. 2-Bromobutane 98 78-76-2 [sigmaaldrich.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | TRC-B681836-500MG | LGC Standards [lgcstandards.com]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobutane, (S)- | C4H9Br | CID 12236140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromobutane | 78-76-2 [chemicalbook.com]

- 7. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 78-76-2 CAS MSDS (2-Bromobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Bromobutane, 98% | Fisher Scientific [fishersci.ca]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. studymind.co.uk [studymind.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromobutane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutane-d5, a deuterated isotopologue of 2-bromobutane. It details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide explores its applications in mechanistic studies and as an internal standard in quantitative analysis, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

This compound is a saturated alkyl halide in which five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The most common isomer is 1,1,1,3,3-pentadeutero-2-bromobutane. The introduction of deuterium increases the molecular weight of the compound and can influence its physical and chemical properties due to the kinetic isotope effect.

The carbon atom bonded to the bromine is a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-2-bromobutane-d5 and (S)-2-bromobutane-d5.[1][2][3][4]

Table 1: Physicochemical Properties of 2-Bromobutane and its Deuterated Analog

| Property | 2-Bromobutane | This compound |

| Molecular Formula | C₄H₉Br | C₄H₄D₅Br[5] |

| Molecular Weight | 137.02 g/mol [6][7] | 142.049 g/mol [5] |

| Boiling Point | 91 °C[7][8] | Data not available; expected to be slightly higher than 2-bromobutane. |

| Density | 1.255 g/mL at 25 °C[7][8] | Data not available; expected to be slightly higher than 2-bromobutane. |

| Refractive Index (n20/D) | 1.437[7] | Data not available. |

| Appearance | Colorless to pale-yellow liquid[6][8] | Colorless liquid. |

| Odor | Pleasant odor[6][8] | Data not available. |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, acetone.[6] | Similar to 2-bromobutane. |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a deuterated precursor. The general pathway is the conversion of a deuterated alcohol to the corresponding alkyl halide.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-Butanol-d5 (Precursor)

A common method for synthesizing the precursor, 2-butanol-d5, is the reduction of 2-butanone using a deuterated reducing agent.

Materials:

-

2-Butanone

-

Sodium borodeuteride (NaBD₄) or Deuterium gas (D₂) with a suitable catalyst (e.g., Raney Nickel)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Deuterium oxide (D₂O) for quenching

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanone in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the deuterated reducing agent (e.g., NaBD₄) to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Carefully quench the reaction by the slow addition of D₂O.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Purify the 2-butanol-d5 by distillation.

Experimental Protocol: Synthesis of this compound

The synthesized 2-butanol-d5 is then converted to this compound.

Materials:

-

2-Butanol-d5

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous solvent (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask, cool the 2-butanol-d5 in an ice bath.

-

Slowly add PBr₃ to the alcohol with stirring. This reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice water.

-

Separate the organic layer, wash with a dilute sodium bicarbonate solution, and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the this compound by distillation.

Spectroscopic Characterization

The presence and position of deuterium atoms significantly alter the spectroscopic signatures of the molecule compared to its non-deuterated counterpart.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of this compound. The mass spectrum of 1,1,1,3,3-pentadeutero-2-bromobutane has been studied in detail.[9]

-

Molecular Ion Peak: The molecular ion peak will be shifted by +5 m/z units compared to 2-bromobutane. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 141 and 143.

-

Fragmentation Pattern: The fragmentation pattern will also be indicative of the deuterium labeling. For instance, the loss of HBr versus DBr can be monitored. Studies have shown that the loss of HBr from the molecular ion is a significant fragmentation pathway, indicating that the hydrogen on carbon 4 is preferentially eliminated.[9]

Table 2: Key Mass Spectral Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Description |

| [C₄H₄D₅Br]⁺ | 141 | Molecular Ion |

| [C₄H₃D₅]⁺ | 62 | Loss of HBr |

| [C₄H₄D₄Br]⁺ | 140 | Loss of D |

| [C₃H₄D₃]⁺ | 46 | Cleavage and rearrangement |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations, which are absent in the spectrum of 2-bromobutane.

-

C-D Stretching: C-D stretching vibrations typically appear in the range of 2100-2250 cm⁻¹, a region that is generally free from other absorptions.

-

C-Br Stretching: The C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10][11]

-

C-H Stretching: The remaining C-H bonds will show stretching vibrations in the usual region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of the deuterium atoms.

-

¹H NMR: The ¹H NMR spectrum will be simplified compared to 2-bromobutane due to the replacement of protons with deuterium. The signals for the protons at the deuterated positions will be absent. The remaining proton signals may show coupling to adjacent deuterium atoms (¹H-¹³C coupling), which will appear as multiplets.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. The carbons bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling and will have their chemical shifts slightly shifted upfield.

-

²H (Deuterium) NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming their presence and chemical environments.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in several areas of scientific research.

Mechanistic Studies and Kinetic Isotope Effect

The replacement of hydrogen with deuterium can slow down reaction rates if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[6][12][13][14] this compound can be used to study the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine the extent to which specific C-H bonds are broken in the transition state.

Caption: Workflow for a Kinetic Isotope Effect study.

Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in mass spectrometry-based methods like LC-MS and GC-MS, stable isotope-labeled internal standards are considered the gold standard.[15] this compound can serve as an excellent internal standard for the quantification of 2-bromobutane.

Advantages of using this compound as an internal standard:

-

Similar Chemical and Physical Properties: It co-elutes with the non-deuterated analyte in chromatographic separations and has nearly identical extraction recovery and ionization efficiency.

-

Mass Difference: It is easily distinguished from the analyte by its mass-to-charge ratio in the mass spectrometer.

Caption: Workflow for using this compound as an internal standard.

Drug Development

In drug discovery and development, deuterium-labeled compounds are used to study the metabolic fate of drug candidates. By replacing hydrogen with deuterium at specific sites, the metabolic breakdown of a drug can be slowed, potentially improving its pharmacokinetic profile. While this compound itself is not a therapeutic agent, it serves as a valuable building block or tracer for more complex molecules in such studies.

Safety and Handling

This compound should be handled with the same precautions as 2-bromobutane. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be performed in a chemical fume hood.

Conclusion

This compound is a valuable isotopically labeled compound with important applications in chemical research and development. Its synthesis from deuterated precursors is straightforward, and its unique spectroscopic properties allow for unambiguous characterization. For researchers in drug development and mechanistic organic chemistry, this compound offers a powerful tool for elucidating reaction pathways and for developing robust analytical methods.

References

- 1. 2-bromobutane is optically active but 1-bromobutane is opticall [doubtnut.com]

- 2. Identify chiral molecule A. 1-bromobutane B. 2,3-dibromobutane C. 1,1-Dib.. [askfilo.com]

- 3. brainly.in [brainly.in]

- 4. Identify the chiral molecule from the following. a. 1-Bromobutane b. 1,1- Dibromobutane c. 2,3- Dibromobutane d. 2-Bromobutane [allen.in]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. docbrown.info [docbrown.info]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quora.com [quora.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromobutane-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 2-bromobutane-d5, a deuterated analog of 2-bromobutane. The inclusion of deuterium isotopes in molecules is a critical technique in drug discovery and development, aiding in the study of metabolic pathways, reaction mechanisms, and the potential for creating "heavier" drugs with altered pharmacokinetic profiles. This document outlines a two-step synthesis commencing with the reduction of commercially available 2-butanone-d5, followed by the bromination of the resulting deuterated alcohol.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Reduction of 2-Butanone-d5 to 2-Butanol-d5: The commercially available starting material, 2-butanone (1,1,1,3,3-d5), is reduced to the corresponding secondary alcohol, 2-butanol-d5. This is accomplished using a mild and selective reducing agent, sodium borohydride (NaBH₄).

-

Bromination of 2-Butanol-d5 to this compound: The deuterated alcohol is then converted to the target molecule, this compound, using phosphorus tribromide (PBr₃). This reagent is particularly suitable for secondary alcohols as it typically proceeds via an SN2 mechanism, minimizing the risk of carbocation rearrangements and preserving the stereochemical integrity at the carbon bearing the functional group.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Stoichiometry for the Synthesis of 2-Butanol-d5

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Butanone-d5 | C₄H₃D₅O | 77.14 | 1.00 | 1.0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.25 | 0.25 |

| Methanol | CH₃OH | 32.04 | - | Solvent |

| Hydrochloric Acid (aq) | HCl | 36.46 | - | Workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction |

Table 2: Reaction Conditions and Yield for the Synthesis of 2-Butanol-d5

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 hour |

| Workup | Acidic Quench and Extraction |

| Purification | Distillation |

| Typical Yield | 85-95% |

Table 3: Materials and Stoichiometry for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Butanol-d5 | C₄H₄D₅O | 79.16 | 1.00 | 1.0 |

| Phosphorus Tribromide | PBr₃ | 270.69 | 0.33 | 0.33 |

| Pyridine | C₅H₅N | 79.10 | - | Solvent/Base |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Solvent |

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Workup | Aqueous Wash |

| Purification | Distillation |

| Typical Yield | 60-80% |

III. Experimental Protocols

A. Synthesis of 2-Butanol-d5

1. Reaction Setup:

-

A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel.

-

The flask is charged with 2-butanone-d5 (1.00 eq) and methanol (100 mL).

-

The flask is cooled in an ice bath to 0 °C.

2. Reduction:

-

Sodium borohydride (0.25 eq) is dissolved in 20 mL of cold methanol and placed in the dropping funnel.

-

The NaBH₄ solution is added dropwise to the stirred solution of 2-butanone-d5 over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for another 30 minutes.

3. Workup:

-

The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

-

The bulk of the methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

4. Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 2-butanol-d5 is purified by fractional distillation to yield a colorless liquid.

B. Synthesis of this compound

1. Reaction Setup:

-

A 250 mL three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

-

The flask is charged with 2-butanol-d5 (1.00 eq) and anhydrous diethyl ether (100 mL).

-

The flask is cooled in an ice bath to 0 °C.

2. Bromination:

-

Phosphorus tribromide (0.33 eq) is dissolved in anhydrous diethyl ether (20 mL) and placed in the dropping funnel.

-

The PBr₃ solution is added dropwise to the stirred solution of 2-butanol-d5 over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Workup:

-

The reaction mixture is carefully poured onto crushed ice (200 g).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

4. Purification:

-

The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

-

The crude this compound is purified by fractional distillation to yield a colorless liquid.

IV. Mandatory Visualizations

A. Synthesis Pathway Diagram

Caption: A schematic overview of the two-step synthesis of this compound.

B. Experimental Workflow Diagram

Caption: A detailed workflow for the synthesis of this compound.

V. Characterization

The final product, this compound, should be characterized to confirm its structure and isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction in the integration of the signals corresponding to the deuterated positions. ¹³C NMR will confirm the carbon skeleton, and ²H NMR can be used to directly observe the deuterium signals and confirm their locations.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the level of deuterium incorporation. The molecular ion peak in the mass spectrum of this compound will be shifted by +5 mass units compared to the non-deuterated analog. The isotopic distribution of the molecular ion cluster can be analyzed to quantify the percentage of d5, as well as any d4, d3, etc., species present.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a valuable tool for researchers in the fields of chemistry and drug development.

2-Bromobutane-d5 isotopic purity

An In-depth Technical Guide to the Isotopic Purity of 2-Bromobutane-d5

Introduction

Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research, metabolic studies, and quantitative bioanalysis. Their utility, particularly as internal standards in mass spectrometry-based assays, is fundamentally dependent on their isotopic purity. The isotopic purity refers to the percentage of the molecule that contains the specified number of deuterium atoms. Impurities, in the form of molecules with fewer or different isotopic labels, can interfere with analytical measurements, leading to inaccurate quantification. This guide provides a technical overview of the synthesis, analytical methodologies, and data interpretation for determining the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the substitution reaction of a deuterated precursor, such as 2-butanol-d6. A common method is the reaction with hydrobromic acid, often generated in situ. The general synthetic scheme is outlined below.

Caption: Proposed synthesis of this compound via an SN1 reaction.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity requires highly sensitive and specific analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of ions.[2] It can resolve different isotopologues (molecules differing only in their isotopic composition) of this compound. Techniques like electrospray ionization (ESI) coupled with HRMS are particularly effective.[2][3]

Experimental Protocol: UPLC-HRMS Analysis

This protocol outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions to create working solutions. A typical concentration for direct infusion or LC-MS analysis is in the range of 1-10 µg/mL.

-

For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.[4]

-

-

Chromatographic Conditions (UPLC):

-

Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is often employed to ensure separation from any potential impurities. For example, starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometer Settings (Orbitrap or TOF):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.[5]

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ is used.

-

Data Acquisition: Full scan mode is used to capture the entire isotopic distribution of the compound.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the this compound peak.

-

Extract the ion chromatograms (EICs) for each expected isotopologue (d0 to d5).[6]

-

Integrate the peak areas for each EIC.[6]

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all detected isotopologues.

-

Caption: General workflow for isotopic purity analysis using UPLC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique that not only confirms the isotopic purity but also provides information about the specific positions of the deuterium atoms.[1]

Experimental Protocol: ¹H and ²H NMR

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis:

-

Principle: In ¹H NMR, the presence of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal.

-

Procedure: Acquire a standard ¹H NMR spectrum. The isotopic purity can be estimated by comparing the integration of the remaining proton signals to an internal standard.

-

-

²H NMR Analysis:

-

Principle: ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuteration.

-

Procedure: Acquire a ²H NMR spectrum. The presence of signals confirms the incorporation of deuterium. The relative integration of different signals can provide information about the distribution of deuterium within the molecule. A combined ¹H and ²H NMR approach can yield highly accurate isotopic abundance results.[7]

-

Data Presentation

The quantitative data obtained from HRMS analysis is typically summarized in a table to clearly present the isotopic distribution of the sample.

| Isotopologue | Description | Theoretical Mass [M+H]⁺ | Observed Relative Abundance (%) |

| d0 | C₄H₉Br | 137.0015 | 0.1 |

| d1 | C₄H₈DBr | 138.0078 | 0.2 |

| d2 | C₄H₇D₂Br | 139.0141 | 0.3 |

| d3 | C₄H₆D₃Br | 140.0203 | 0.6 |

| d4 | C₄H₅D₄Br | 141.0266 | 1.8 |

| d5 | C₄H₄D₅Br | 142.0329 | 97.0 |

Calculated Isotopic Purity: 97.0%

Conclusion

The rigorous determination of isotopic purity is a non-negotiable aspect of quality control for deuterated compounds like this compound. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the material, ensuring its reliability for sensitive applications in research and drug development. The detailed protocols and workflows presented in this guide offer a robust framework for achieving accurate and reproducible isotopic purity analysis.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multi-class analysis of 57 drugs quantitatively in blood and qualitatively in urine by LC-MS-MS to complement comprehensive DFC, DUID, and postmortem testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. almacgroup.com [almacgroup.com]

- 7. documentsdelivered.com [documentsdelivered.com]

In-Depth Technical Guide: 2-Bromobutane-d5

CAS Number: 304700-80-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutane-d5, a deuterated isotopologue of 2-bromobutane. This document collates available data on its physicochemical properties, safety information, and relevant experimental protocols. The information presented is intended to support researchers and professionals in various scientific disciplines, including but not limited to synthetic chemistry, mass spectrometry, and kinetic studies.

Physicochemical and Safety Data

| Property | 2-Bromobutane (CAS: 78-76-2) | This compound (CAS: 304700-80-9) |

| Molecular Formula | C4H9Br | C4D5H4Br |

| Molecular Weight | 137.02 g/mol | 142.049 g/mol |

| Boiling Point | 91 °C[1] | No data available |

| Melting Point | -112 °C[1] | No data available |

| Density | 1.255 g/cm³ at 25 °C[1] | No data available |

| Flash Point | 21 °C (closed cup)[1] | No data available |

| Vapor Pressure | 70 mbar at 20 °C[1] | No data available |

| Autoignition Temperature | 265 °C / 509 °F | No data available |

| Upper Explosion Limit | 6.6 %(V)[1] | No data available |

| Lower Explosion Limit | 2.6 %(V)[1] | No data available |

| Solubility | Insoluble in water; soluble in alcohol, acetone, and ether. | No data available |

Safety Information for 2-Bromobutane (as a proxy for this compound):

2-Bromobutane is a highly flammable liquid and vapor.[2][3] It is harmful if swallowed or inhaled and causes skin and eye irritation.[4] It may cause drowsiness or dizziness.[2][3] Personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2]

Experimental Protocols

General Synthesis of 2-Bromobutane

A common method for the synthesis of 2-bromobutane involves the reaction of 2-butanol with a bromine source, such as hydrobromic acid or phosphorus tribromide.

Mass Spectrometry Analysis of Deuterated 2-Bromobutane

A study by McFadden and Lounsbury provides detailed insights into the mass spectral analysis of deuterated bromobutanes, including 1,1,1,3,3-pentadeutero-2-bromobutane.[5][6]

Experimental Workflow: Mass Spectrometry of Deuterated 2-Bromobutane

Caption: Workflow for the mass spectrometric analysis of deuterated 2-bromobutane.

The study revealed that no hydrogen-deuterium exchange occurs in ions formed by simple bond cleavage of the parent ion.[5][6] However, extensive exchange is observed in ions formed from the further decomposition of unsaturated daughter ions.[5][6] The formation of HBr+ or the loss of HBr to form C4H8+ from 2-bromobutane preferentially involves the hydrogen on carbon-4 and not on carbon-2.[5][7]

Signaling Pathways and Logical Relationships

The primary utility of deuterated compounds like this compound in research often lies in their application in kinetic isotope effect (KIE) studies. These studies help to elucidate reaction mechanisms.

Logical Relationship: Application of this compound in Kinetic Isotope Effect Studies

Caption: Logical flow of using this compound in kinetic isotope effect studies.

By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-D bond is broken in the rate-determining step of the reaction. A significant primary kinetic isotope effect (typically kH/kD > 2) suggests that the C-H/C-D bond is broken during the slowest step of the reaction. Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization at the carbon atom bearing the deuterium.

References

2-Bromobutane-d5 molecular weight

An In-depth Technical Guide on 2-Bromobutane-d5

This technical guide provides a comprehensive overview of the molecular weight of this compound, catering to researchers, scientists, and professionals in drug development. The document details the compound's molecular properties, presents a comparative analysis with its non-deuterated analog, and outlines a standard experimental protocol for molecular weight determination.

Introduction

2-Bromobutane (C₄H₉Br) is a halogenated organic compound. Its deuterated isotopologue, this compound (C₄H₄D₅Br), is a specialized chemical variant where five hydrogen atoms are substituted with deuterium. This isotopic labeling is a critical tool in various scientific disciplines, including mechanistic studies of chemical reactions, as internal standards in mass spectrometry, and in pharmacokinetic and metabolic research in drug discovery. The physical and chemical properties of deuterated compounds are similar to their hydrogenated counterparts, but the mass difference is significant and allows for their differentiation and tracing.

Molecular Weight and Isotopic Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The substitution of hydrogen with deuterium, which has nearly double the atomic mass, results in a notable increase in the molecular weight of this compound.

Data Presentation

The following table summarizes the key quantitative data for 2-Bromobutane and its deuterated form.

| Compound / Isotope | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 2-Bromobutane | C₄H₉Br | 137.02[1][2][3] | 135.98876[1][2] |

| This compound | C₄H₄D₅Br | 142.05 (Calculated) | 141.0200 (Calculated) |

| Hydrogen (Protium) | ¹H | 1.008 | 1.007825[4] |

| Deuterium | ²H or D | 2.014[5][6][7] | 2.014102[8] |

Note: The calculated molecular weight of this compound is based on the substitution of five hydrogen atoms with deuterium atoms.

Logical Relationship Diagram

The diagram below illustrates the relationship between 2-Bromobutane and its deuterated isotopologue, this compound, through the process of isotopic substitution.

Caption: Isotopic substitution of 2-Bromobutane to form this compound.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally verified using mass spectrometry. The following is a generalized protocol for this determination.

Objective

To determine the molecular weight of this compound and confirm its isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation

-

Sample: this compound, 2-Bromobutane (as a reference standard)

-

Solvent: Dichloromethane (or other suitable volatile organic solvent)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Procedure

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in dichloromethane. Prepare a similar solution of standard 2-Bromobutane.

-

GC-MS Method Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-200.

-

Source Temperature: 230 °C.

-

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system. First, inject the 2-Bromobutane standard to determine its retention time and mass spectrum. Subsequently, inject the this compound sample.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

-

Obtain the mass spectrum for the peak of interest.

-

Identify the molecular ion peak (M⁺) for both 2-Bromobutane and this compound. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 isotopic pattern.

-

For this compound, the molecular ion peaks are expected to be shifted by +5 mass units compared to the non-deuterated standard.

-

Expected Results

The mass spectrum of 2-Bromobutane will show characteristic molecular ion peaks. The mass spectrum of this compound will exhibit a similar fragmentation pattern but with the molecular ion and fragment ions containing the deuterated portion shifted to higher m/z values. The observed molecular weight should be consistent with the calculated value of approximately 142.05 g/mol .

Conclusion

The molecular weight of this compound is a fundamental property that underpins its utility in various scientific applications. The calculated molecular weight of 142.05 g/mol , a direct consequence of the isotopic substitution of five hydrogen atoms with deuterium, can be readily confirmed through standard analytical techniques such as mass spectrometry. This guide provides the essential data and a methodological framework for professionals working with this and similar deuterated compounds.

References

- 1. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromobutane, (R)- | C4H9Br | CID 637147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobutane | 78-76-2 [chemicalbook.com]

- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. byjus.com [byjus.com]

- 7. deuterium - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 8. Deuterium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 2-Bromobutane-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromobutane-d5, a deuterated analog of 2-bromobutane. While the toxicological and chemical properties are largely expected to parallel those of its non-deuterated counterpart, this document outlines the specific known data for the deuterated compound where available and otherwise provides guidance based on the well-documented properties of 2-bromobutane. This information is essential for mitigating risks in a laboratory or drug development setting.

Hazard Identification

This compound is classified as a highly flammable liquid and vapor.[1][2][3][4][5][6] It can cause skin and eye irritation, and may cause drowsiness or dizziness.[1][4][5][7] In high concentrations, vapors may be narcotic.[8][9][10]

GHS Classification:

-

Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage)[3]

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or dizziness)[1][4]

-

Hazardous to the Aquatic Environment, Chronic Hazard: Category 3 (Harmful to aquatic life with long lasting effects)[3][4]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

-

H336: May cause drowsiness or dizziness.[1]

-

H412: Harmful to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Bromobutane. Data for the deuterated form (d5) is sparse; therefore, properties of the non-deuterated form are provided as a close approximation.

| Property | Value |

| Molecular Formula | C4D5H4Br |

| Molecular Weight | 142.05 g/mol (calculated for d5) |

| Appearance | Colorless to pale-yellow liquid.[8][9] |

| Odor | Pleasant odor.[1][8][9] |

| Boiling Point | 91 °C / 195.8 °F @ 760 mmHg.[11][12] |

| Melting Point | -112 °C / -169.6 °F.[11][12] |

| Flash Point | 21 °C / 69.8 °F.[1][2][11] |

| Density | 1.255 g/mL at 25 °C.[9] |

| Vapor Pressure | 70 mbar @ 20 °C.[11] |

| Vapor Density | 4.7 (Air = 1).[11] |

| Solubility | Insoluble in water; soluble in alcohol, acetone, and ether.[1][8] |

| Autoignition Temperature | 265 °C / 509 °F.[11] |

Handling and Storage

Proper handling and storage are crucial to ensure safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7]

-

Use only non-sparking tools.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate personal protective equipment (see Section 4).

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7][11]

-

Store in a flammable liquids storage cabinet.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use of a chemical fume hood is recommended for all handling procedures.

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[7][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[1][7][13] |

| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[7][13] |

A visual guide for the selection of appropriate Personal Protective Equipment (PPE) is provided below.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][7] |

The logical workflow for responding to an exposure incident is illustrated below.

Firefighting Measures

Extinguishing Media:

-

Suitable: Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][11][14]

-

Unsuitable: Water may be ineffective.[14]

Specific Hazards:

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[11]

-

Containers may explode when heated.[11]

-

Combustion may produce toxic gases such as carbon oxides and hydrogen bromide.[7]

Firefighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

-

Use water spray to cool fire-exposed containers.[5]

Accidental Release Measures

In the case of a spill or leak, follow these procedures.

Personal Precautions:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

Environmental Precautions:

Containment and Cleanup:

-

Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.[1][11]

-

Wash the spill area with soap and water.

The following diagram outlines the logical steps for responding to an accidental release.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[11]

-

Chemical Stability: Stable under recommended storage conditions.[7][11]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1][11]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[7][11]

-

Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas upon combustion.[7]

Toxicological Information

Limited toxicological data is available for this compound. The information provided is based on its non-deuterated analog.

-

Acute Toxicity: No specific data is available. Inhalation of high concentrations may cause narcotic effects.[8][9][10]

-

Skin Corrosion/Irritation: Causes skin irritation and may cause severe burns.[3][7]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3][7]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Waste containers should be properly labeled and sealed.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its potential hazards and follow the recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. flinnsci.com [flinnsci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.es [fishersci.es]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromobutane | 78-76-2 [chemicalbook.com]

- 10. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Deuterium labeling in organic synthesis

An In-depth Technical Guide to Deuterium Labeling in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), has become an indispensable tool in modern organic synthesis and pharmaceutical development.[1] This subtle atomic substitution can profoundly influence a molecule's physicochemical properties, primarily by strengthening the carbon-hydrogen bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is harnessed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, thereby improving their efficacy, safety, and tolerability.[2][3] Beyond drug metabolism, deuterated compounds are crucial as internal standards for quantitative bioanalysis with mass spectrometry and as probes for elucidating complex chemical reaction mechanisms.[4][5][6] This guide provides a comprehensive overview of the core principles, key synthetic methodologies, and analytical techniques central to the application of deuterium labeling in a research and development setting.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage than a corresponding carbon-hydrogen (C-H) bond.[7] Consequently, if the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolism—often mediated by enzymes like the cytochrome P450 (CYP450) family—substituting that hydrogen with deuterium will slow the reaction rate.[7]

This deceleration of metabolic processes can lead to several therapeutic advantages:

-

Improved Metabolic Stability: The drug remains in its active form for a longer period, potentially increasing its half-life.[7][8]

-

Enhanced Exposure: Slower metabolism can lead to greater overall drug exposure (bioavailability).[3][8]

-

Reduced Patient Dosing: An extended half-life may allow for lower and/or less frequent dosing, improving patient compliance.[7]

-

Minimized Toxic Metabolites: By blocking a specific metabolic pathway, the formation of undesired or toxic byproducts can be reduced, leading to an improved safety profile.[3][7]

The first deuterated drug approved by the FDA, deutetrabenazine (2017), exemplifies this approach.[2][9] More recently, the de novo deuterated drug deucravacitinib received FDA approval in 2022, signaling a shift towards applying this strategy in novel drug discovery, not just modifying existing drugs.[2]

Caption: Kinetic Isotope Effect: Higher activation energy for C-D vs. C-H bond cleavage.

Key Methodologies in Deuterium Labeling

The incorporation of deuterium into organic molecules can be achieved through several strategic approaches. The choice of method depends on the desired position of the label, the stability of the substrate, and the availability of starting materials.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a direct and efficient method for incorporating deuterium, often at a late stage in a synthetic sequence.[10] This process involves the direct replacement of a C-H bond with a C-D bond using a deuterium source, typically heavy water (D₂O), which is cost-effective and readily available.[11] The reaction can be promoted using acid, base, or transition-metal catalysts.[11][12]

Experimental Protocol: Base-Catalyzed H/D Exchange of an Active Methylene Compound

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 mmol) containing an acidic proton (e.g., α to a carbonyl group) in deuterium oxide (D₂O, 5.0 mL).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium deuteroxide (NaOD), 0.1 mmol).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by ¹H NMR or LC-MS by periodically taking aliquots. An excess of D₂O is used to drive the equilibrium towards the deuterated product.[13]

-

Workup: After completion, cool the reaction to room temperature and neutralize with a deuterated acid (e.g., DCl in D₂O).

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated compound.

Reductive Deuteration

This method introduces deuterium by the reduction of a suitable functional group. Common transformations include the reduction of ketones, aldehydes, esters, nitriles, or alkynes.[14] The deuterium source can be deuterium gas (D₂) in the presence of a heterogeneous catalyst (e.g., Pd/C) or a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).[11]

Experimental Protocol: Catalytic Deuteration of an Alkyne using D₂ Gas

-

Catalyst Preparation: To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a hydrogenation flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C, 10 mol%).

-

Deuterium Introduction: Seal the flask, evacuate the atmosphere, and backfill with deuterium gas (D₂). Repeat this cycle three times.[15]

-

Reaction: Stir the reaction mixture vigorously under a D₂ atmosphere (typically a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully vent the excess D₂ gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deuterated alkane.

Dehalogenative Deuteration

In this approach, a halogen atom (I, Br, Cl) is replaced with a deuterium atom.[14] This method is particularly useful for regioselective labeling, as the halogen can be introduced at a specific position on a molecular scaffold before being substituted. The reaction is often mediated by a transition-metal catalyst and a deuterium source.[16]

Experimental Protocol: Pd-Catalyzed Dehalogenative Deuteration

-

Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

-

Reagent Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and the deuterium source (e.g., D₂O, 5.0 mL) and a suitable solvent if required.

-

Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction for the consumption of the starting material.

-

Workup and Isolation: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: Workflow for selecting a suitable deuterium labeling strategy.

Analytical Characterization of Deuterated Compounds

Confirming the position and extent of deuterium incorporation is critical. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

MS is used to determine the isotopic enrichment by measuring the mass-to-charge ratio of the labeled compound.[1] Each incorporated deuterium atom increases the molecular weight by approximately 1.006 Da. High-resolution mass spectrometry (HR-MS) is often employed to accurately resolve the isotopic peaks.[17]

Protocol: Determining Percent Deuteration by HR-MS

-

Sample Preparation: Prepare a dilute solution of the purified deuterated compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into an ESI-HR-MS instrument and acquire the full scan mass spectrum in the region of the expected molecular ion.

-

Data Extraction: Extract the ion chromatograms for the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species.

-

Calculation: The percentage of deuterium incorporation (%D) can be calculated by comparing the peak intensities (or areas) of the deuterated species to the total intensity of all related isotopic peaks. %D Incorporation = [Σ(Intensity of deuterated peaks) / Σ(Intensity of all isotopic peaks)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the exact location of deuterium incorporation.[1]

-

¹H NMR: The replacement of a proton with a deuteron results in the disappearance or reduction in the integral of the corresponding signal in the ¹H NMR spectrum.[18] This is a common and straightforward way to confirm labeling.

-

²H NMR: This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location within the molecule.

-

¹³C NMR: The presence of a neighboring deuterium atom can cause a small upfield shift in the ¹³C signal (isotopic shift), which can be used for quantitative analysis.[19]

Protocol: Quantifying Deuteration by ¹H NMR

-

Sample Preparation: Accurately weigh the deuterated sample and a suitable internal standard (with a known proton count in a clean region of the spectrum) and dissolve them in a deuterated NMR solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for accurate integration.

-

Analysis: Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

-

Calculation: The percentage of hydrogen remaining at the labeled site can be calculated, and from this, the percent deuteration is determined (100% - %H remaining).

Caption: General workflow for the analytical characterization of a deuterated compound.

Data Summary Tables

For clarity and comparison, the following tables summarize key reagents and analytical methods.

Table 1: Comparison of Common Deuterium Sources

| Deuterium Source | Chemical Formula | Key Characteristics | Typical Applications |

| Heavy Water | D₂O | Inexpensive, readily available, safe to handle.[20][21] | H/D exchange reactions, solvent for NMR.[11][22] |

| Deuterium Gas | D₂ | High isotopic purity, used for reductions. Requires specialized handling (gas cylinder).[23][24] | Catalytic reductive deuteration of double/triple bonds, carbonyls.[15] |

| Deuterated Solvents | e.g., DMSO-d₆ | Can act as both solvent and deuterium source.[12] | Base-mediated deuteration of specific heterocycles.[12] |

| Deuterated Reagents | e.g., LiAlD₄, NaBD₄ | Powerful reducing agents for specific functional groups. Moisture-sensitive.[11] | Reduction of esters, ketones, and aldehydes. |

Table 2: Overview of Key Deuteration Methodologies

| Method | Reaction Type | Common Reagents | Advantages | Limitations |

| H/D Exchange | C-H Activation / Substitution | D₂O, D-solvents; Acid/Base/Metal catalysts.[11] | Atom economical, ideal for late-stage labeling.[10] | Can be difficult to achieve high regioselectivity; potential for back-exchange.[10][25] |

| Reductive Deuteration | Addition / Reduction | D₂ gas with Pd/C, PtO₂; LiAlD₄, NaBD₄.[11][14] | High isotopic incorporation, predictable regioselectivity based on functional group. | Requires a suitable reducible functional group at the target site. |

| Dehalogenative Deuteration | Substitution | D₂O, D-solvents; Pd or other metal catalysts.[16] | Excellent regiocontrol based on initial halogen position. | Requires synthesis of a halogenated precursor; potential for side reactions. |

Table 3: Analytical Techniques for Isotopic Enrichment Analysis

| Technique | Principle | Information Obtained | Quantitative Capability |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio.[1] | Molecular weight increase, overall number of incorporated D atoms, % isotopic purity.[17] | Excellent for determining overall % deuteration by analyzing the isotopic cluster.[17] |

| ¹H NMR Spectroscopy | Detects proton signals. | Disappearance/reduction of signals at labeled positions confirms location.[18] | Good, by comparing integrals of labeled vs. unlabeled sites or an internal standard.[18] |

| ²H NMR Spectroscopy | Detects deuterium signals directly. | Unambiguous confirmation of label presence and location. | Can be quantitative but requires specialized setup and standards. |

| ¹³C NMR Spectroscopy | Detects ¹³C signals. | Isotopic shifts on carbons adjacent to deuterated sites confirm location.[19] | Good, by quantifying the signals of different isotopologues under specific conditions.[19] |

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Deuteration - ThalesNano [thalesnano.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Deuterium oxide - American Chemical Society [acs.org]

- 22. byjus.com [byjus.com]

- 23. Deuterium D2 Gas - China Isotope Development [asiaisotopeintl.com]

- 24. Deuterium Gas | Metro Welding Supply Corp. [metrowelding.com]

- 25. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Applications of Deuterated Compounds in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of deuterated compounds in research, with a focus on their use in mechanistic studies, pharmacokinetics, and as analytical standards. It includes detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

The "Deuterium Switch": Enhancing Pharmacokinetic Profiles

One of the most significant applications of deuterated compounds in drug development is the strategic replacement of hydrogen with deuterium at sites of metabolism, a concept often referred to as the "deuterium switch."[1] This modification can lead to a more favorable pharmacokinetic (PK) profile, including a longer half-life, increased exposure, and reduced formation of toxic metabolites.[2][3] The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[2][4]

A prime example of the successful application of the deuterium switch is deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[5] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[5] Deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism, leading to a more favorable pharmacokinetic profile of its active metabolites.[2]

Quantitative Data: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine

The following table summarizes the key pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine in healthy volunteers after a single oral dose.

| Parameter | Deutetrabenazine (d6-metabolites) | Tetrabenazine (h6-metabolites) | Fold Change | Reference |

| Half-life (t½) | ~9-10 hours | ~5 hours | ~2x increase | [2] |

| Max Concentration (Cmax) | Lower | Higher | Lower peak exposure | [6] |

| Area Under the Curve (AUC) | Approximately doubled | - | ~2x increase | [2] |

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step.[7] By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine if a specific C-H bond is broken in the slowest step of the reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.[7] The magnitude of the KIE can provide insights into the transition state of the reaction.[8]

dot

Caption: Conceptual diagram of the kinetic isotope effect.

Deuterated Compounds as Internal Standards in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[9] An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, chromatography, and ionization.[8] Stable isotope-labeled internal standards, particularly deuterated ones, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, but are distinguishable by their mass.[10][11]

dot

Caption: Workflow for using a deuterated internal standard in LC-MS/MS.

Case Study: Deucravacitinib and the Role of Deuteration in Selectivity

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of plaque psoriasis.[12] A key structural feature of deucravacitinib is the deuteration of the methyl group on the pyridazine carboxamide. This strategic deuteration slows the rate of N-demethylation, which in the non-deuterated analogue leads to a metabolite with reduced selectivity for TYK2 over other Janus kinases (JAKs).[13] By minimizing the formation of this less selective metabolite, deuteration helps to maintain the high selectivity of deucravacitinib for TYK2, thereby reducing the potential for off-target effects associated with broader JAK inhibition.[6][13]

TYK2 Signaling Pathway and the Impact of Deucravacitinib

TYK2 is a key mediator of signaling for several cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[10][14] These cytokines are involved in the pathogenesis of various autoimmune diseases. Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which stabilizes the enzyme in an inactive conformation.[12][15] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the inflammatory signaling cascade.[16][17]

dot

Caption: Simplified TYK2 signaling pathway and the inhibitory action of deucravacitinib.

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Compound (Example: Deutetrabenazine)

This protocol is a generalized representation based on published synthetic routes.[5][10]

-

Preparation of the Deuterated Precursor:

-

Start with a suitable precursor molecule that can be modified to introduce deuterium. In the case of deutetrabenazine, a key intermediate is 6,7-dihydroxy-3,4-dihydroisoquinoline.[10]

-

Perform a methylation reaction using a deuterated methyl source, such as deuterated methanol (CD₃OD), in the presence of a suitable reagent system (e.g., triphenylphosphine and diisopropyl azodicarboxylate - a Mitsunobu reaction) to form d₆-6,7-dimethoxy-3,4-dihydroisoquinoline.[10][18]

-

-

Coupling Reaction:

-

React the deuterated intermediate with the other key fragment of the target molecule. For deutetrabenazine, this involves the reaction of d₆-6,7-dimethoxy-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate.[10]

-

-

Purification:

-

Purify the crude deuterated product using standard techniques such as recrystallization or column chromatography to obtain the final deuterated compound with high purity.[10]

-

Protocol for Using a Deuterated Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the general steps for quantitative analysis of a drug in a biological matrix.[11][19]

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of a stock solution of the deuterated internal standard (IS) at a known concentration.

-

Perform a sample extraction procedure, such as protein precipitation (e.g., by adding acetonitrile), liquid-liquid extraction, or solid-phase extraction, to remove matrix components and isolate the analyte and IS.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column for chromatographic separation of the analyte and IS from other components.

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.

-

Protocol for a Competitive Kinetic Isotope Effect Measurement using NMR

This protocol describes a general method for determining the KIE in an enzyme-catalyzed reaction.[4][20][21]

-

Reaction Setup:

-

Prepare a reaction mixture containing the enzyme, buffer, and a mixture of the non-deuterated (light) and deuterated (heavy) substrates at a known ratio (often 1:1).

-

Initiate the reaction and monitor its progress over time by acquiring NMR spectra at regular intervals.

-

-

NMR Data Acquisition:

-

Use a suitable NMR experiment (e.g., ¹H or ¹³C NMR) to distinguish and quantify the signals of the light and heavy substrates and/or products. 2D NMR techniques like HSQC can also be employed for higher resolution and sensitivity.[13]

-

-

Data Analysis:

-

Integrate the signals corresponding to the light and heavy species at different time points.

-

Calculate the ratio of the light to heavy isotopologues at each time point.

-

The KIE can be determined from the change in the isotopic ratio of the remaining substrate or the newly formed product over the course of the reaction using appropriate kinetic equations.

-

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[1][6][15]

-

Sample Weighing:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use a few drops.[22]

-

-

Dissolution:

-

Filtration and Transfer:

-

Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]

-

-

Final Checks:

-

Ensure the sample height in the NMR tube is appropriate (typically around 4-5 cm).

-

Cap the NMR tube securely and label it clearly.

-

Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

-

Conclusion

Deuterated compounds are invaluable tools in modern chemical and pharmaceutical research. Their application extends from fundamental mechanistic studies to the development of safer and more effective drugs. The ability to modulate metabolic pathways through the kinetic isotope effect has opened new avenues for drug design and optimization. Furthermore, their use as internal standards has become indispensable for accurate and precise bioanalytical measurements. As synthetic methodologies for deuteration continue to advance, the applications of these unique compounds in research and drug development are expected to expand even further.

References

- 1. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]